molecular formula C9H13Cl2N3O B13745989 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride CAS No. 27243-71-6

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride

Katalognummer: B13745989
CAS-Nummer: 27243-71-6
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: LMNRUNPJXPJMIG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or other reagents to form the benzimidazole core . The specific synthetic route for this compound includes:

    Condensation Reaction: Ortho-phenylenediamine reacts with methoxy-substituted aldehydes in the presence of an acid catalyst to form the benzimidazole ring.

    Aminooxy Substitution: The resulting benzimidazole is then treated with hydroxylamine derivatives to introduce the aminooxymethyl group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and aminooxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride can be compared with other benzimidazole derivatives such as:

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.

    Thiabendazole: Used as an anthelmintic agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

27243-71-6

Molekularformel

C9H13Cl2N3O

Molekulargewicht

250.12 g/mol

IUPAC-Name

(3-methyl-1H-benzimidazol-3-ium-2-yl)methoxyazanium;dichloride

InChI

InChI=1S/C9H12N3O.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10;;/h2-5H,6H2,1,10H3;2*1H/q+1;;/p-1

InChI-Schlüssel

LMNRUNPJXPJMIG-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=C(NC2=CC=CC=C21)CO[NH3+].[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.